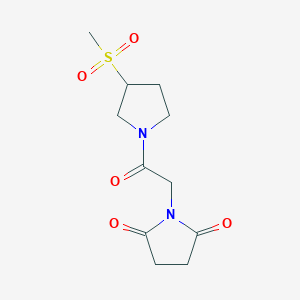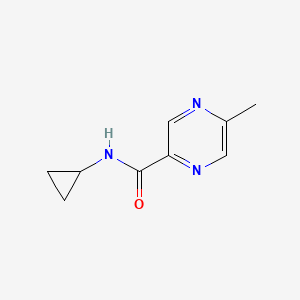![molecular formula C22H16FN5O2 B2626855 6-(3-Fluorophenyl)-2-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyridazin-3-one CAS No. 2380186-69-4](/img/structure/B2626855.png)
6-(3-Fluorophenyl)-2-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Fluorophenyl)-2-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyridazin-3-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a pyridazinone derivative that has shown promising results in various studies, making it an attractive candidate for further investigation.
Mechanism Of Action
The mechanism of action of 6-(3-Fluorophenyl)-2-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyridazin-3-one is not fully understood. However, studies have suggested that this compound exerts its effects by inhibiting various enzymes and signaling pathways that are involved in the development and progression of diseases. Additionally, this compound has been shown to induce apoptosis, which is a process of programmed cell death that is essential for the elimination of damaged or abnormal cells.
Biochemical And Physiological Effects
Studies have shown that 6-(3-Fluorophenyl)-2-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyridazin-3-one exhibits a wide range of biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit various enzymes and signaling pathways that are involved in the development and progression of diseases. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 6-(3-Fluorophenyl)-2-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyridazin-3-one in lab experiments is its ease of synthesis. This compound can be synthesized using standard laboratory techniques, making it readily available for research purposes. Additionally, this compound exhibits potent anti-cancer activity, making it an attractive candidate for the development of new anti-cancer drugs.
However, one of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer this compound to cells or animals in vivo. Additionally, the mechanism of action of this compound is not fully understood, making it challenging to design experiments that can elucidate its effects fully.
Future Directions
There are several future directions for the research on 6-(3-Fluorophenyl)-2-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyridazin-3-one. One of the most significant areas of research is the development of new anti-cancer drugs based on this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound fully. This can help researchers design experiments that can target specific enzymes or signaling pathways that are involved in the development and progression of diseases.
Furthermore, studies are needed to determine the optimal dosage and administration of this compound in vivo. This can help researchers determine the potential clinical applications of this compound in the treatment of various diseases. Additionally, further studies are needed to determine the long-term effects of this compound on the body and its potential side effects.
Conclusion:
In conclusion, 6-(3-Fluorophenyl)-2-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyridazin-3-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound exhibits potent anti-cancer activity, making it an attractive candidate for the development of new anti-cancer drugs. Additionally, this compound has shown promising results in the treatment of various other diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Further research is needed to fully elucidate the mechanism of action of this compound and determine its potential clinical applications.
Synthesis Methods
The synthesis of 6-(3-Fluorophenyl)-2-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyridazin-3-one involves the reaction of 3-fluoroaniline with quinoxaline-2-carboxylic acid to form an intermediate compound. This intermediate is then treated with an azetidine-3-carboxylic acid derivative to form the final product. The synthesis of this compound is relatively simple and can be carried out using standard laboratory techniques.
Scientific Research Applications
The potential applications of 6-(3-Fluorophenyl)-2-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyridazin-3-one in scientific research are vast. One of the most significant applications of this compound is in the field of medicinal chemistry. Studies have shown that this compound exhibits potent anti-cancer activity, making it a potential candidate for the development of new anti-cancer drugs. Additionally, this compound has shown promising results in the treatment of various other diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
IUPAC Name |
6-(3-fluorophenyl)-2-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN5O2/c23-15-5-3-4-14(10-15)17-8-9-21(29)28(26-17)16-12-27(13-16)22(30)20-11-24-18-6-1-2-7-19(18)25-20/h1-11,16H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJHQYMDHLLDAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC3=CC=CC=C3N=C2)N4C(=O)C=CC(=N4)C5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Fluorophenyl)-2-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B2626772.png)

![N-[[4-(4-bromophenyl)-5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2626775.png)



![N-(4-bromophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2626781.png)
![2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2626785.png)


![N-cyclopentyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2626789.png)


